molecular formula C8H5BrN2O6 B572000 Methyl 4-bromo-2,6-dinitrobenzoate CAS No. 1272756-03-2

Methyl 4-bromo-2,6-dinitrobenzoate

Cat. No.: B572000
CAS No.: 1272756-03-2
M. Wt: 305.04
InChI Key: XFHBMIBQDDEXIX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,6-dinitrobenzoate (CAS: 1272756-03-2) is an aromatic ester derivative characterized by a bromine atom at the para position and two nitro groups at the ortho positions of the benzene ring. Its molecular formula is C₈H₅BrN₂O₆, with a molecular weight of 305.03 g/mol . This compound is primarily utilized as a building block or intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. It is supplied by specialized chemical vendors like LEAP CHEM CO., LTD., which emphasizes its use in research and industrial applications .

Properties

IUPAC Name

methyl 4-bromo-2,6-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O6/c1-17-8(12)7-5(10(13)14)2-4(9)3-6(7)11(15)16/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHBMIBQDDEXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743578
Record name Methyl 4-bromo-2,6-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-03-2
Record name Benzoic acid, 4-bromo-2,6-dinitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-2,6-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2,6-dinitrobenzoate typically involves the nitration of methyl 4-bromobenzoate. The nitration process introduces nitro groups at the 2 and 6 positions of the benzene ring. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and safety of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2,6-dinitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in mechanistic studies .

Comparison with Similar Compounds

Structural and Functional Group Comparison

The following table highlights key structural differences between methyl 4-bromo-2,6-dinitrobenzoate and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
This compound Br, 2×NO₂, COOCH₃ C₈H₅BrN₂O₆ 305.03 1272756-03-2
Methyl 4-bromo-2,6-difluorobenzoate Br, 2×F, COOCH₃ C₈H₅BrF₂O₂ 251.02 773134-11-5
4-Bromo-1,2-diaminobenzene Br, 2×NH₂ C₆H₆BrN₂ 201.03 1575-37-7

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro groups in this compound are strong electron-withdrawing groups (EWGs), enhancing the electrophilicity of the bromine atom and making it more reactive in substitution reactions. In contrast, fluorine atoms in methyl 4-bromo-2,6-difluorobenzoate are weaker EWGs, resulting in comparatively lower reactivity .
  • Amino Group Impact: 4-Bromo-1,2-diaminobenzene features electron-donating amino groups, which increase the electron density of the aromatic ring, directing bromine substitution to specific positions in subsequent reactions .
Physicochemical Properties and Stability
  • Its polarity and molecular weight (305.03 g/mol) make it less volatile compared to its difluoro analog .
  • Methyl 4-Bromo-2,6-Difluorobenzoate : With a lower molecular weight (251.02 g/mol) and fluorine’s electronegativity, this compound exhibits greater volatility and stability under standard laboratory conditions. However, it is listed as discontinued by suppliers like Biosynth, limiting its accessibility .
Commercial Availability and Handling
  • This compound : Available from suppliers like LEAP CHEM CO., LTD., with lead times of ~5 days and compliance with ISO standards. It is classified under unspecified hazard categories, requiring careful handling .
  • Methyl 4-Bromo-2,6-Difluorobenzoate: Discontinued across all package sizes (5g–100g), as noted by Biosynth. Researchers must seek alternative fluorinated intermediates .

Biological Activity

Methyl 4-bromo-2,6-dinitrobenzoate (MDBDN) is an organic compound with the molecular formula C8H5BrN2O6C_8H_5BrN_2O_6. It is a derivative of benzoic acid and contains a bromine atom and two nitro groups on the aromatic ring. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

MDBDN is characterized by a complex molecular structure that influences its biological activity. The presence of bromine and nitro groups can enhance its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC8H5BrN2O6
Molecular Weight277.04 g/mol
CAS Number1272756-03-2
IUPAC NameThis compound

The biological activity of MDBDN is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The nitro groups can participate in redox reactions, while the bromine atom may influence binding affinity to specific targets. Research indicates that MDBDN may act as an inhibitor for certain enzymes involved in inflammatory pathways.

Antimicrobial Activity

MDBDN has shown promising results against various bacterial strains. In vitro studies demonstrated that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Study Findings:
    • Bacterial Strains Tested: Staphylococcus aureus, Escherichia coli
    • Minimum Inhibitory Concentration (MIC): Ranged from 50 to 200 µg/mL depending on the strain tested.

Anti-inflammatory Effects

Research has indicated that MDBDN possesses anti-inflammatory properties. In cellular models, it has been shown to reduce the expression of pro-inflammatory cytokines.

  • Case Study:
    • Model Used: Lipopolysaccharide (LPS)-induced macrophages.
    • Results: MDBDN treatment reduced TNF-α and IL-6 levels significantly compared to control groups.

Antitumor Activity

MDBDN has exhibited cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.

  • Cell Lines Tested:
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
  • Findings:
    • IC50 Values: Approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating a dose-dependent response.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Methyl 4-bromo-3-nitrobenzoateSimilar structureModerate antibacterial
Methyl 4-chloro-2,6-dinitrobenzoateChlorine instead of BromineLower cytotoxicity
Methyl 4-bromo-2-nitrobenzoateFewer nitro groupsWeaker anti-inflammatory

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